2-Propene-1-sulfonic acid chemical properties and structure
2-Propene-1-sulfonic acid chemical properties and structure
An In-Depth Technical Guide to 2-Propene-1-Sulfonic Acid: Properties, Reactivity, and Applications
Abstract
2-Propene-1-sulfonic acid, commonly known as allylsulfonic acid, is a bifunctional organosulfur compound of significant interest in both industrial and research settings. Its chemical structure is distinguished by the presence of a reactive terminal alkene (the allyl group) and a strongly acidic sulfonic acid moiety. This unique combination makes it a versatile monomer and a valuable intermediate in chemical synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, key synthetic pathways, and core reactivity. Furthermore, it delves into its primary applications, particularly as a comonomer in the production of high-performance polymers for acrylic fibers, water treatment, and coatings, and as a specialty chemical in electroplating. Methodologies for its synthesis and analytical characterization are presented, alongside essential safety and handling protocols, to provide a complete technical resource for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
Structural Elucidation
2-Propene-1-sulfonic acid (IUPAC name: prop-2-ene-1-sulfonic acid) is an organosulfonic acid with the chemical formula C₃H₆O₃S.[1] Its structure consists of a three-carbon allyl group (CH₂=CH-CH₂) covalently bonded to the sulfur atom of a sulfonic acid group (-SO₃H). The geometry around the sulfur atom is tetrahedral, similar to that of sulfuric acid, with bonds to one carbon and three oxygen atoms.[2] This arrangement results in a highly polar and strongly acidic functional group.
The presence of both a nucleophilic double bond and an electrophilic, acidic proton site on the same small molecule underpins its diverse reactivity and utility. While the pure acid is available, it is more commonly handled and used in the form of its sodium salt, sodium 2-propene-1-sulfonate (sodium allylsulfonate), which is a more stable, crystalline solid.[3]
Physicochemical Data
The fundamental properties of 2-propene-1-sulfonic acid and its widely used sodium salt are summarized below. A key characteristic of sulfonic acids is their exceptionally high acidity; they are among the strongest organic acids, with pKa values often lower than that of mineral acids like hydrochloric acid.[2]
| Property | 2-Propene-1-sulfonic acid | Sodium 2-Propene-1-sulfonate | Reference(s) |
| CAS Number | 1606-80-0 | 2495-39-8 | [1][4] |
| Molecular Formula | C₃H₆O₃S | C₃H₅NaO₃S | [1][5] |
| Molecular Weight | 122.15 g/mol | 144.13 g/mol | [1][5] |
| Appearance | - | White crystalline powder | [3][5] |
| Melting Point | - | 220-242 °C (decomposes) | [4] |
| Solubility | Water-soluble | Soluble in water (e.g., 4 g/100 mL) | [2][4] |
| pKa | Very low (strongly acidic) | Not Applicable | [2] |
Spectroscopic Profile
The structure of 2-propene-1-sulfonic acid can be unequivocally confirmed through standard spectroscopic techniques:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the vinyl protons of the double bond (typically in the 5-6 ppm region) and the methylene protons (-CH₂-) adjacent to the electron-withdrawing sulfonate group (typically downfield, around 3-4 ppm).
-
¹³C NMR Spectroscopy: The carbon spectrum would show three signals: two for the sp² hybridized carbons of the alkene and one for the sp³ hybridized methylene carbon.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the sulfonic acid group, with characteristic strong absorption peaks for the S=O stretches (around 1040-1200 cm⁻¹) and the broad O-H stretch of the acid group.[6] The C=C stretching vibration of the allyl group would appear around 1640 cm⁻¹.[6]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative mode would show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z of approximately 121.[1]
Synthesis and Reactivity
Key Synthetic Routes
The industrial production of 2-propene-1-sulfonic acid, primarily as its sodium salt, is typically achieved through two well-established methods.
-
Method A: Sulfitation of Allyl Chloride: This is a nucleophilic substitution reaction where sodium sulfite (Na₂SO₃) is reacted with allyl chloride (CH₂=CHCH₂Cl). The sulfite anion acts as the sulfur nucleophile, displacing the chloride ion to form the C-S bond. This method is straightforward and utilizes readily available starting materials.[7] The choice of solvent and potential use of a phase-transfer catalyst are critical for optimizing reaction rates and yield, as they facilitate the interaction between the aqueous sulfite salt and the organic halide.
-
Method B: Sulfonation using a Sulfur Trioxide Complex: This process involves the reaction of a propene source with a complex of sulfur trioxide (SO₃) and a Lewis base (e.g., dioxane or dimethylformamide).[7] The complex moderates the high reactivity of free SO₃, allowing for a more controlled sulfonation reaction. The reaction is followed by neutralization with a base, such as sodium hydroxide, to yield the sodium salt.[7] This method is an example of an electrophilic addition pathway.
Core Reactivity
The dual functionality of 2-propene-1-sulfonic acid dictates its chemical behavior and applications.
-
Reactions of the Alkene Group: The most significant reaction of the allyl group is free-radical polymerization . As a monomer, it can be homopolymerized or, more commonly, copolymerized with other vinyl monomers like acrylamide, acrylic acid, and acrylonitrile.[8] The incorporation of the sulfonate moiety into the polymer backbone imparts unique properties to the final material.
Caption: Free-radical polymerization of 2-propene-1-sulfonic acid.
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Reactions of the Sulfonic Acid Group: As a strong acid, this group readily deprotonates in aqueous solutions. This high acidity makes it an effective acid catalyst in certain organic reactions. In polymer applications, the resulting sulfonate anion (-SO₃⁻) is the key functional component. It imparts hydrophilicity, acts as an ion-exchange site, provides electrostatic stabilization to colloidal systems, and serves as a binding site for cationic species, such as dyes or metal ions.
Industrial and Research Applications
The unique properties of polymers derived from 2-propene-1-sulfonic acid have led to their use in a wide array of fields.
Polymer Chemistry
-
Acrylic Fiber Modification: A primary application is its use as a comonomer (often termed the "third monomer") in the production of acrylic fibers.[7][9] The incorporation of sulfonate groups into the polyacrylonitrile backbone introduces anionic sites. These sites dramatically improve the fiber's affinity for cationic (basic) dyes, resulting in faster dyeing, stronger colorfastness, and brighter colors. It also enhances the heat resistance and flexibility of the fibers.
-
Water Treatment and Scale Inhibition: Copolymers containing allylsulfonic acid are highly effective scale inhibitors for industrial water systems.[3] The polymers adsorb onto the surfaces of nascent mineral scale crystals (e.g., calcium carbonate, calcium sulfate) and disrupt their growth and agglomeration through electrostatic repulsion. This prevents the buildup of scale in boilers, cooling towers, and pipelines.
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Dispersants and Flocculants: It can be polymerized with monomers like acrylamide to form flocculants or with acrylic acids to create dispersants.[8] These polyelectrolytes are used in water clarification, mineral processing, and as superplasticizers in cement admixtures to improve flowability.
-
Oilfield Chemicals: In the demanding environment of oil and gas extraction, its polymers serve as fluid loss agents and dispersants in drilling muds, demonstrating notable stability at high temperatures and in high-salinity brines.
Specialty Chemicals
-
Electroplating: Sodium allylsulfonate is a well-known additive in nickel electroplating baths, where it functions as a brightener.[3][9] It modifies the electrochemical deposition process at the cathode, promoting the formation of a fine-grained, smooth, and bright nickel coating.
Relevance in Drug Development
While not a common active pharmaceutical ingredient (API) itself, 2-propene-1-sulfonic acid and its derivatives are relevant to drug development professionals for several reasons:
-
Pharmaceutical Intermediates: The sodium salt is cited as a pharmaceutical intermediate, indicating its use as a building block in the synthesis of more complex molecules.[8]
-
Versatile Synthetic Building Block: The allyl group can undergo a wide range of chemical transformations (e.g., epoxidation, dihydroxylation, thiol-ene reactions), while the sulfonic acid group can be used to introduce a highly water-soluble, strongly acidic handle onto a molecule.
-
Formation of Sulfonate Salts (Sulfonates): Sulfonic acids are widely used in the pharmaceutical industry to form stable, crystalline salts of basic drug substances.[10] These sulfonate salts often exhibit improved physicochemical properties, such as enhanced solubility, stability, and bioavailability, compared to the free base form of the API.[11]
Experimental Protocols
Protocol: Laboratory-Scale Synthesis of Sodium 2-Propene-1-Sulfonate
This protocol describes a representative synthesis via the sulfitation of allyl chloride. It is designed to be a self-validating system where the product can be characterized by the methods described in the next section.
Objective: To synthesize sodium 2-propene-1-sulfonate from allyl chloride and sodium sulfite.
Materials:
-
Allyl chloride (C₃H₅Cl)
-
Sodium sulfite (Na₂SO₃), anhydrous
-
Deionized water
-
Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reagent Preparation: In a 250 mL round-bottom flask, prepare a solution of sodium sulfite (e.g., 12.6 g, 0.1 mol) in deionized water (e.g., 50 mL).
-
Reaction Setup: Equip the flask with a reflux condenser and begin stirring the solution to ensure the salt is fully dissolved.
-
Addition of Reactant: Slowly add allyl chloride (e.g., 7.65 g, 0.1 mol) to the stirring solution at room temperature.
-
Causality Note: The reaction is often biphasic. Vigorous stirring is essential to maximize the interfacial area between the aqueous sulfite solution and the organic allyl chloride phase.
-
-
Reflux: Heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the allyl chloride layer.
-
Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the product and unreacted sodium sulfite.
-
Isolation and Purification:
-
Filter the cooled mixture to remove unreacted sodium sulfite and other insoluble impurities.
-
Transfer the filtrate to a beaker and add an excess of ethanol (e.g., 150-200 mL) to precipitate the desired sodium 2-propene-1-sulfonate, which has lower solubility in the ethanol-water mixture than sodium chloride (the byproduct).
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the product cake with a small amount of cold ethanol to remove residual impurities.
-
-
Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized sodium 2-propene-1-sulfonate.
Methodology: A reverse-phase (RP) HPLC method is suitable for analyzing this polar, water-soluble compound.[12]
Caption: Workflow for HPLC purity analysis of sodium allylsulfonate.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the sulfonate is in its ionic form.[12] For mass spectrometry compatibility, formic acid should be used instead of phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Injection Volume: 10 µL.
Data Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Safety and Handling
2-Propene-1-sulfonic acid is a corrosive substance that requires careful handling to prevent injury.
-
Hazard Identification: The compound is classified under GHS as causing severe skin burns and eye damage (Skin Corrosion, Category 1B).[1] Inhalation may cause respiratory tract irritation.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.[4][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent the formation of dust if handling the solid sodium salt.[4] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] Keep away from incompatible materials, particularly strong oxidizing agents.
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[13] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13] If inhaled, move to fresh air.[13]
Conclusion
2-Propene-1-sulfonic acid is a powerful and versatile chemical building block. Its bifunctional nature, combining the reactivity of an alkene with the strong acidity and polarity of a sulfonic acid group, provides a direct pathway to a host of functional polymers and specialty chemicals. Its primary role as a comonomer has led to significant improvements in materials for textiles, water treatment, and coatings. For the research and drug development scientist, it offers a valuable scaffold for introducing hydrophilicity and strong anionic character into complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for harnessing its full potential in both current and future applications.
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